PF-04217903 PF-04217903 MET Tyrosine Kinase Inhibitor PF-04217903 is an orally bioavailabe, small-molecule tyrosine kinase inhibitor with potential antineoplastic activity. MET tyrosine kinase inhibitor PF-04217903 selectively binds to and inhibits c-Met, disrupting the c-Met signaling pathway, which may result in the inhibition of tumor cell growth, migration and invasion of tumor cells, and the induction of death in tumor cells expressing c-Met. The receptor tyrosine kinase c-Met, also known as hepatocyte growth factor (HGF) receptor, is overexpressed or mutated in many tumor cell types, playing an important role in tumor cell proliferation, survival, invasion, and metastasis and angiogenesis.
2-[4-[3-(6-quinolinylmethyl)-5-triazolo[4,5-b]pyrazinyl]-1-pyrazolyl]ethanol is a member of quinolines.
PF-04217903 has been used in trials studying the treatment of Neoplasms.
Brand Name: Vulcanchem
CAS No.: 1159490-85-3
VCID: VC0005768
InChI: InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2
SMILES: C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
Molecular Formula: C19H16N8O
Molecular Weight: 372.4 g/mol

PF-04217903

CAS No.: 1159490-85-3

Cat. No.: VC0005768

Molecular Formula: C19H16N8O

Molecular Weight: 372.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

PF-04217903 - 1159490-85-3

CAS No. 1159490-85-3
Molecular Formula C19H16N8O
Molecular Weight 372.4 g/mol
IUPAC Name 2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol
Standard InChI InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2
Standard InChI Key PDMUGYOXRHVNMO-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
Canonical SMILES C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1
Appearance White to off white powder

Chemical and Structural Properties

Molecular Characteristics

PF-04217903, systematically named 2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol, belongs to the quinoline derivatives. Its IUPAC name reflects a triazolo-pyrazine core linked to a quinoline moiety via a methyl group, with an ethanol substituent enhancing solubility . The compound’s selectivity for c-MET is attributed to its ATP-competitive binding mode, with a KiK_i of 4.5 nM .

Table 1: Physicochemical Properties of PF-04217903

PropertyValue
Molecular FormulaC19H16N8O\text{C}_{19}\text{H}_{16}\text{N}_{8}\text{O}
Molecular Weight372.4 g/mol
CAS Registry Number956905-27-4 (free base)
SolubilityOrally bioavailable
Selectivity>1,000-fold for c-MET vs. 150+ kinases

Synthetic Routes

Radiolabeled variants like 18F^{18}\text{F}-PF-04217903 have been synthesized for positron emission tomography (PET) imaging. Optimized conditions using cesium carbonate (Cs2_2CO3_3) in dimethylformamide (DMF) achieved 99% conversion efficiency for fluorination . The synthesis involves coupling a triazolo-pyrazine intermediate with a quinoline derivative, followed by functionalization with a 2-fluoroethyl group .

Mechanism of Action

c-MET Signaling Inhibition

c-MET, the HGF receptor, is aberrantly activated in cancers through mutations, gene amplification, or autocrine/paracrine HGF stimulation. PF-04217903 binds to the ATP pocket of c-MET, inhibiting autophosphorylation at Y1234/Y1235 residues (IC50_{50} = 4.6–16 nM) . This blockade suppresses downstream effectors like MAPK, PI3K/AKT, and STAT3, impairing tumor cell proliferation, migration, and survival .

Selectivity Profile

In kinase screening panels, PF-04217903 exhibited >1,000-fold selectivity for c-MET over 150+ kinases, including structurally related receptors like VEGFR and EGFR . This specificity minimizes off-target effects, distinguishing it from multitargeted kinase inhibitors such as cabozantinib.

Preclinical Studies

Antitumor Efficacy

In xenograft models of c-MET-driven tumors, oral administration of PF-04217903 (10–30 mg/kg/day) induced dose-dependent tumor regression. Pharmacodynamic analyses revealed >90% inhibition of c-MET phosphorylation at efficacious doses . Key findings include:

  • Tumor Microenvironment Modulation: Reduced microvessel density (CD31+ cells) and plasma levels of pro-angiogenic factors (VEGFA, IL-8) .

  • Apoptosis Induction: Caspase-3 activation and decreased Ki67 proliferation index in treated tumors .

Table 2: In Vitro Potency of PF-04217903

Cell Linec-MET Phosphorylation IC50_{50}Proliferation IC50_{50}
NCI-H441 (lung cancer)5 nM8 nM
U-87 MG (glioblastoma)6 nM12 nM
HUVEC (endothelial)4.6 nM7.3 nM (invasion assay)

Anti-Inflammatory Effects

In murine models of gout and LPS-induced pleurisy, PF-04217903 (10 mg/kg) accelerated inflammation resolution by:

  • Enhancing Neutrophil Apoptosis: Caspase-3-dependent pathways increased apoptotic neutrophils by 2.5-fold .

  • Promoting Efferocytosis: Annexin A1-mediated clearance of apoptotic cells reduced IL-1β and CXCL1 levels by 60% .

Clinical Development

Phase I Trial (NCT008157)

A first-in-human study evaluated PF-04217903 in patients with advanced solid tumors (n=24). Key outcomes included:

  • Safety Profile: Grade 1–2 adverse events (fatigue, nausea) at 100–400 mg/day; no dose-limiting toxicities .

  • Pharmacokinetics: Linear exposure with a half-life of 6–8 hours, supporting once-daily dosing .

  • Preliminary Efficacy: Disease stabilization in 3/24 patients (median duration: 4.2 months) .

Table 3: Phase I Trial Design Highlights

ParameterDetail
Dose Escalation50–400 mg/day, oral
Enrollment CriteriaRefractory solid tumors, ECOG 0-1
Primary EndpointsMTD, safety, pharmacokinetics

Therapeutic Applications Beyond Oncology

Inflammatory Diseases

By blocking HGF/MET signaling in neutrophils, PF-04217903 reduces MPO activity and hypernociception in gout models . This positions it as a candidate for neutrophilic disorders like rheumatoid arthritis or acute respiratory distress syndrome (ARDS).

Imaging Applications

18F^{18}\text{F}-PF-04217903 PET tracers exhibit high tumor-to-background ratios (3.5:1 at 60 minutes), enabling non-invasive quantification of c-MET expression in gliomas and hepatocellular carcinomas .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator